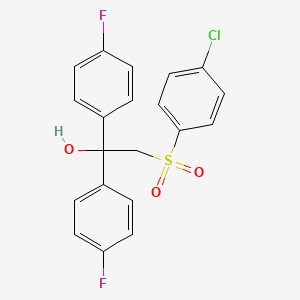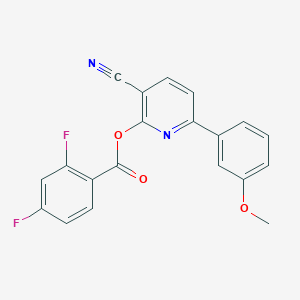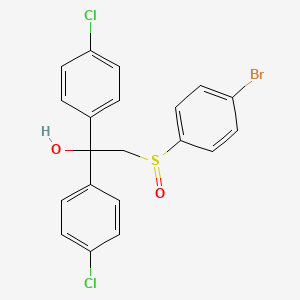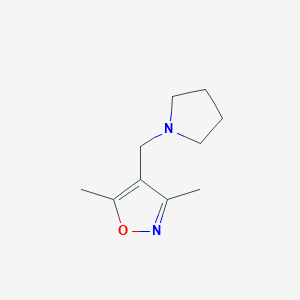![molecular formula C11H7ClN2 B3035256 6-chloro-9H-pyrido[3,4-b]indole CAS No. 30684-46-9](/img/structure/B3035256.png)
6-chloro-9H-pyrido[3,4-b]indole
描述
6-chloro-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The structure of this compound consists of a pyridine ring fused to an indole moiety, with a chlorine atom attached at the 6th position. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
作用机制
Target of Action
6-Chloro-9H-Pyrido[3,4-b]indole is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used for the treatment of various disorders in the human body . .
Mode of Action
Indole alkaloids, to which this compound belongs, are known for their pharmacologically active properties . They interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Indole alkaloids, a class of compounds to which this compound belongs, have been found to regulate cell death by targeting different regulated cell death (rcd) subroutines . These include classical apoptosis and autophagic cell death signaling pathways, as well as other crucial signaling pathways of RCD subroutines, such as ferroptosis, mitotic catastrophe, necroptosis, and anoikis, in cancer .
Result of Action
Indole alkaloids, to which this compound belongs, have been found to exert powerful anticancer effects by regulating cell death .
生化分析
Biochemical Properties
6-chloro-9H-pyrido[3,4-b]indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous substances . The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can intercalate with DNA, influencing gene expression and potentially leading to mutagenic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the intercalation of this compound with DNA can disrupt normal cellular functions, leading to changes in gene expression and potentially causing cellular stress or apoptosis . Furthermore, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolic processes within cells, affecting the overall cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as DNA and enzymes. The intercalation of this compound with DNA can lead to structural changes in the DNA helix, affecting gene expression and potentially causing mutagenic effects . Additionally, the inhibition of cytochrome P450 enzymes by this compound can result in the disruption of metabolic pathways, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular stress, apoptosis, and potential mutagenic effects . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The interaction with cytochrome P450 enzymes is particularly significant, as it affects the metabolic flux and levels of metabolites within cells . The inhibition of these enzymes by this compound can lead to the accumulation of certain metabolites and the depletion of others, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also influence its accumulation and biological effects, with certain tissues exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within the nucleus, for example, can enhance its interaction with DNA and its effects on gene expression . Additionally, the presence of this compound in other organelles, such as mitochondria, can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. For instance, the reaction of 6-chloro-2-nitrophenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6-chloro-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
6-chloro-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
9H-pyrido[3,4-b]indole: Lacks the chlorine atom at the 6th position.
6-bromo-9H-pyrido[3,4-b]indole: Contains a bromine atom instead of chlorine.
6-fluoro-9H-pyrido[3,4-b]indole: Contains a fluorine atom instead of chlorine.
Uniqueness
6-chloro-9H-pyrido[3,4-b]indole is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
属性
IUPAC Name |
6-chloro-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYDGKNKZANQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3035174.png)

![2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3035177.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B3035178.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B3035179.png)



![1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B3035183.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)

![4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole](/img/structure/B3035190.png)
![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole](/img/structure/B3035192.png)

